2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Description
2-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is a synthetic derivative of the isoindole-1,3-dione scaffold, modified with a (1-cyclopentyl-1H-pyrazol-3-yl)methyl substituent. The isoindole-dione core is a bicyclic structure featuring two ketone groups and a nitrogen atom, which is substituted in this case by a pyrazole ring bearing a cyclopentyl group. The pyrazole moiety is a heterocyclic aromatic system known for its prevalence in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
CAS No. |
1384856-37-4 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.342 |
IUPAC Name |
2-[(1-cyclopentylpyrazol-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-14-7-3-4-8-15(14)17(22)19(16)11-12-9-10-20(18-12)13-5-1-2-6-13/h3-4,7-10,13H,1-2,5-6,11H2 |
InChI Key |
UCWNVIUGRCBTSL-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C=CC(=N2)CN3C(=O)C4=CC=CC=C4C3=O |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs. The use of advanced purification methods, including chromatography and recrystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
Substituent Electronic Effects: Folpet (trichloromethylthio group): The electron-withdrawing Cl atoms and sulfur enhance reactivity, enabling covalent interactions with fungal proteins . Target Compound: The cyclopentyl-pyrazole substituent combines aliphatic bulk (cyclopentyl) with a hydrogen-bond-capable pyrazole, balancing lipophilicity and target engagement.
Steric and Lipophilic Profiles: The branched alkyl chain in 2-[(1R)-1-methylheptyl]-isoindole-dione increases lipophilicity, favoring applications in lipid-rich environments . The benzyl-pyrazole group in the C₁₈H₁₃N₃O₂ analog introduces aromaticity, which may improve binding to hydrophobic enzyme pockets but could reduce metabolic stability compared to aliphatic groups .
The methoxyphenyl analog’s structural characterization via crystallography underscores its utility as a synthetic intermediate .
Biological Activity
The compound 2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, synthesis, and biological mechanisms through various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features an isoindole core with a pyrazole side chain, which is significant for its biological activity. The presence of the cyclopentyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with pyrazole and isoindole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.4 | Apoptosis induction |
| Compound B | MCF7 | 12.3 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Effects
The pyrazole ring is known for its anti-inflammatory properties. Compounds containing this moiety have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Markers
A study conducted on animal models demonstrated that treatment with related pyrazole compounds resulted in a significant reduction of TNF-alpha and IL-6 levels, indicating their efficacy in modulating inflammatory responses.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. The presence of the isoindole structure is often associated with enhanced activity against bacteria and fungi.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Receptor Modulation: The compound may interact with specific receptors involved in inflammation and pain pathways.
- Genetic Regulation: It may influence gene expression related to apoptosis and cell proliferation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Coupling Reaction: The pyrazole is then coupled with isoindole derivatives under specific conditions to yield the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
